

Physical and chemical properties of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

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An In-Depth Technical Guide to **4-(4-Chlorophenyl)thiophene-2-carboxylic acid**

Foreword: The Architectural Significance of a Substituted Thiophene

In the landscape of modern organic chemistry and drug discovery, the thiophene nucleus stands as a "privileged pharmacophore," a foundational scaffold upon which a multitude of therapeutic agents and functional materials are built.^[1] Its unique electronic properties and bioisosteric relationship with the benzene ring make it a cornerstone of medicinal chemistry. This guide focuses on a specific, highly functionalized derivative: **4-(4-Chlorophenyl)thiophene-2-carboxylic acid**. The strategic placement of a 4-chlorophenyl group and a carboxylic acid group on the thiophene ring creates a molecule of significant interest, offering a confluence of reactivity, structural rigidity, and electronic characteristics. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its physical and chemical properties, reactivity profile, and analytical characterization.

Molecular Identity and Structural Framework

The precise arrangement of atoms in **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** dictates its entire chemical persona. The molecule consists of a central five-membered thiophene ring. A carboxylic acid group is attached at the C2 position, and a 4-chlorophenyl

substituent is located at the C4 position.[2] This substitution pattern is key to its utility as a synthetic intermediate.

- IUPAC Name: **4-(4-chlorophenyl)thiophene-2-carboxylic acid**[2]
- CAS Number: 386715-46-4[2]
- Molecular Formula: C₁₁H₇ClO₂S[2]
- Synonyms: 4-(p-chlorophenyl)-thiophene-2-carboxylic acid, 4-(4-Chlorophenyl)-2-thiophenecarboxylic acid[2]

Caption: Molecular structure of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid**.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical for determining its handling, formulation, and behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	238.69 g/mol	[2]
Appearance	Off-white amorphous powder	[3][4]
Melting Point	239-246 °C (for the bromo-analog)	[4]
Monoisotopic Mass	237.9855283 Da	[2]
Predicted XlogP	3.7	[2][5]
Predicted pKa	Data not readily available; expected to be acidic due to the carboxylic acid group.	
Solubility	Expected to be soluble in organic solvents like ether and alcohol, but insoluble in water.	[1]

Note: Experimental data for some properties of this specific isomer is sparse. Data for the closely related 5-(4-chlorophenyl) and 4-(4-bromophenyl) analogs are provided for context where available. The melting point of the 5-(4-chlorophenyl) isomer is 247-253 °C.[3]

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and phenyl rings. The thiophene protons, being in an electron-rich aromatic system, will appear in the aromatic region (typically 7.0-8.5 ppm). The protons on the chlorophenyl ring will also appear in this region, likely as two doublets characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm), which may be exchangeable with D₂O.
- ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid around 160-170 ppm.[6] A series of signals will be present in the 120-150 ppm range corresponding to the aromatic carbons of the thiophene and chlorophenyl rings.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional group. A very broad absorption is expected in the 2500-3300 cm⁻¹ range due to the O-H stretching of the hydrogen-bonded acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will be present around 1680-1710 cm⁻¹.[7][8]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

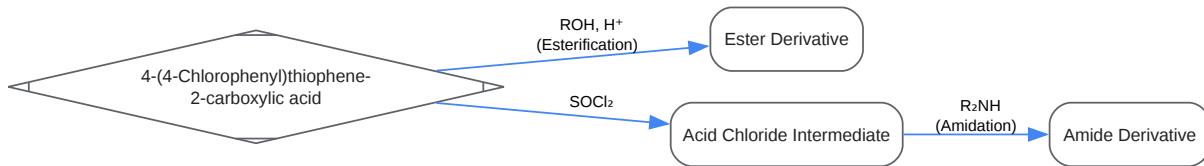
The reactivity of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** is governed by its two primary functional components: the carboxylic acid group and the substituted aromatic

thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for synthetic transformations.^[9] It readily undergoes reactions typical of its class:

- Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H_2SO_4) yields the corresponding ester. This is a fundamental reaction for modifying the compound's solubility and creating prodrugs.^[10]
- Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with SOCl_2) followed by reaction with an amine.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).



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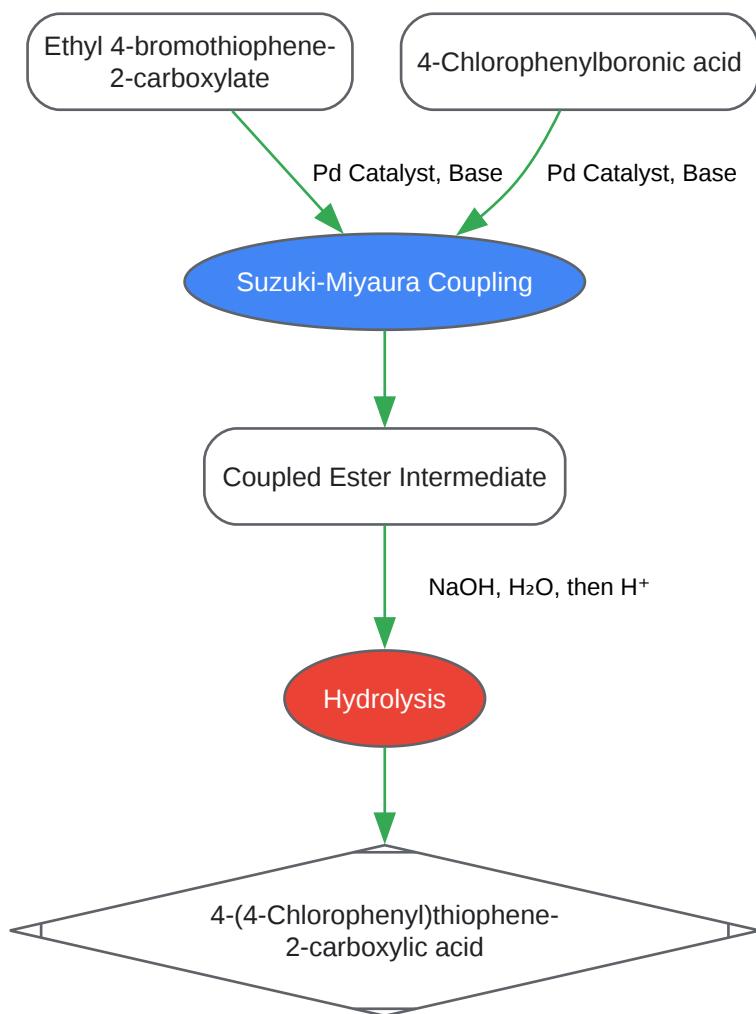
Caption: Key reactions of the carboxylic acid group.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene.^{[1][11]} However, the carboxylic acid group at the C2 position is an electron-withdrawing and deactivating group, which will direct incoming electrophiles primarily to the C5 position. The reactivity of the thiophene core is central to its use as a scaffold in building more complex molecules, often through metal-catalyzed cross-coupling reactions.^[12]

Plausible Synthetic Pathway

While multiple synthetic routes exist for substituted thiophenes, a common and versatile strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.



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Caption: A plausible Suzuki-Miyaura coupling synthesis route.

This process would involve coupling a commercially available building block like ethyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.[\[10\]](#)

Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory when handling **4-(4-Chlorophenyl)thiophene-2-carboxylic acid**.

- GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[\[2\]](#)
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - Store in a cool, dry place away from incompatible materials.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, experimental protocols must be designed as self-validating systems where the procedure itself minimizes error and confirms the quality of the result.

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of a purified sample of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid**.

Causality: The melting point is a fundamental physical constant that serves as an indicator of purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.

Methodology:

- Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Impurities, especially residual solvent, will lead to an inaccurate, depressed melting point.

- Loading: Finely crush a small amount of the dry sample on a watch glass. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on the benchtop to pack the sample into the bottom. A sample height of 2-3 mm is ideal for uniform heat transfer.
- Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
- Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (literature value for a similar compound is ~240-250 °C).[3] [4] This step saves time without compromising accuracy in the critical phase.
- Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial to allow the temperature of the sample and the thermometer to equilibrate with the heating block, ensuring an accurate reading.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T_1). Continue heating slowly and record the temperature at which the last solid crystal melts (T_2). The melting range is reported as $T_1 - T_2$.
- Validation: A sharp, un-depressed melting range that is consistent across multiple measurements validates both the purity of the sample and the accuracy of the technique.

Protocol 2: Sample Preparation for ^1H NMR Spectroscopy

Objective: To prepare a solution of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** for analysis by ^1H NMR to confirm its structure.

Causality: NMR spectroscopy relies on the magnetic properties of atomic nuclei. The choice of solvent is critical. A deuterated solvent (where ^1H is replaced by ^2H) is used because it is "invisible" in the ^1H NMR spectrum, preventing a large solvent signal from obscuring the signals from the analyte.

Methodology:

- Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Given the polarity of the carboxylic acid, Dimethyl sulfoxide- d_6 (DMSO- d_6) is an

excellent choice. It is also useful for observing the acidic proton, which is less likely to undergo rapid exchange than in protic solvents like methanol-d₄.

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the dry compound directly into a clean, dry NMR tube.
- **Solvent Addition:** Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. The exact volume ensures the sample is within the detection region of the NMR coil.
- **Dissolution:** Cap the NMR tube securely and gently vortex or invert the tube until the solid is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra. If necessary, gentle warming in a water bath can aid dissolution.
- **Validation:** The resulting spectrum should show sharp, well-resolved peaks. The presence of the broad carboxylic acid proton signal in DMSO-d₆ and the absence of a large residual ¹H peak from the solvent (other than the small, known quintet for residual DMSO-d₅) validates the success of the sample preparation.

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